2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . This compound is characterized by the presence of a benzotriazole ring attached to an acetamidoacetic acid moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid typically involves the reaction of benzotriazole with acetamidoacetic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzotriazole and acetamidoacetic acid . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid can undergo various chemical reactions, including:
Oxidation: The benzotriazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole N-oxides, while substitution reactions can produce various substituted benzotriazole derivatives .
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound may also penetrate biological membranes, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide
- 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(3,4-difluorophenyl)propane-1,3-diyl bis(4,1-phenylene)difluoromethylene bis(phosphonic acid)
Uniqueness
Compared to similar compounds, 2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid exhibits unique properties due to the presence of the acetamidoacetic acid moiety. This structural feature enhances its solubility, stability, and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-acetamido-2-(benzotriazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-6(15)11-9(10(16)17)14-8-5-3-2-4-7(8)12-13-14/h2-5,9H,1H3,(H,11,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWNURHVQXDFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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